molecular formula C8H6FNO4 B1310466 5-Fluoro-2-nitrophenylacetic acid CAS No. 29640-98-0

5-Fluoro-2-nitrophenylacetic acid

Cat. No. B1310466
CAS RN: 29640-98-0
M. Wt: 199.14 g/mol
InChI Key: HOWBVGXZCYNPOU-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Fluoro-2-nitrophenylacetic acid involves a mixture of 23.2g of 3-fluorophenylacetic acid and 100ml of concentrated sulfuric acid. To this mixture, 6.5ml of concentrated nitric acid is added dropwise while maintaining the temperature below 40°C .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-nitrophenylacetic acid is represented by the formula C8H6FNO4 . The average mass of the molecule is 199.136 Da, and the monoisotopic mass is 199.028091 Da .


Physical And Chemical Properties Analysis

5-Fluoro-2-nitrophenylacetic acid is a solid at 20 degrees Celsius . It has a molecular weight of 199.14 g/mol . The compound has a computed XLogP3-AA value of 1.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 199.02808583 g/mol .

Scientific Research Applications

Application in Pharmaceutical Science

  • Specific Scientific Field : Pharmaceutical Science .
  • Summary of the Application : 5-Fluoro-2-nitrophenylacetic acid has been used in the synthesis of novel 5-fluorouracil derivatives . These derivatives are designed to improve the pharmacological and pharmacokinetic properties of 5-fluorouracil, a common antitumor agent .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis were not detailed in the source. However, the general approach involves attaching 5-fluorouracil to other molecules to create the derivatives .
  • Results or Outcomes : Some of the synthesized 5-fluorouracil derivatives were found to be active against tumor cell lines in vitro and in vivo. However, they also caused more in vivo toxicities on the liver and lung tissues of mice than 5-fluorouracil .

Safety And Hazards

5-Fluoro-2-nitrophenylacetic acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice or attention if skin or eye irritation persists .

properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBVGXZCYNPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439232
Record name 5-Fluoro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrophenylacetic acid

CAS RN

29640-98-0
Record name 5-Fluoro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-nitrophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 23.2 g. of 3-fluorophenylacetic acid and 100 ml. of conc. sulfuric acid is added dropwise 6.5 ml. of conc. nitric acid while maintaining the temperature below 40° C. The mixture is stirred at ambient temperature for 24 hours and then poured onto one kilogram of ice. The resulting precipitate is recovered by filtering, washed with water and dried in vacuo to obtain crude 5-fluoro-2-nitrophenylacetic acid, m.p. 137°-142° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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